molecular formula C10H9Cl7 B14137945 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane CAS No. 1022096-93-0

1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane

Cat. No.: B14137945
CAS No.: 1022096-93-0
M. Wt: 377.3 g/mol
InChI Key: HBQPGVWPSQGTJK-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane: is a polychlorinated terpene, often referred to as a derivative of camphene or pinene. This compound is known for its complex structure, which includes multiple chlorine atoms and a bicyclic framework. It is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane typically involves the chlorination of camphene or pinene derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at specific positions on the bicyclic framework .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where camphene or pinene is treated with chlorine gas in the presence of a catalyst. The reaction is conducted in a controlled environment to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction can produce less chlorinated hydrocarbons .

Scientific Research Applications

1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of chlorination on bicyclic structures.

    Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with and disrupt biological membranes, leading to its toxic effects. Additionally, it can interfere with enzymatic pathways by binding to active sites and inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane is unique due to its bicyclic structure and the specific arrangement of chlorine atoms. This unique structure imparts distinct chemical properties, making it valuable for various industrial and research applications .

Properties

IUPAC Name

1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPGVWPSQGTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860029
Record name 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022096-93-0
Record name 1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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